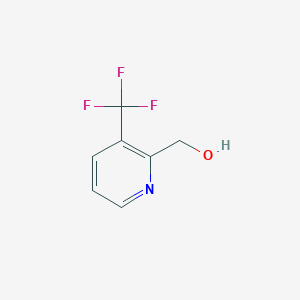

(3-(Trifluoromethyl)pyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSPMBJXMICOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397175 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-44-9 | |

| Record name | 3-(Trifluoromethyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented protocol for the synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanol, a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group imparts unique properties, including enhanced metabolic stability and binding affinity, making this scaffold highly desirable in medicinal chemistry.[1] This document delves into the strategic considerations for the synthesis, outlines a detailed experimental protocol, and provides insights into the underlying reaction mechanisms. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Trifluoromethylpyridyl Scaffold

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety in drug design due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability. When appended to a pyridine ring, as in this compound, it creates a versatile intermediate for the synthesis of a wide range of bioactive compounds.[1][2] This guide will focus on a common and reliable synthetic route commencing from a commercially available precursor, 3-(trifluoromethyl)pyridine.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving:

-

Directed ortho-Lithiation and Formylation: Introduction of a formyl group at the 2-position of the 3-(trifluoromethyl)pyridine ring.

-

Reduction of the Aldehyde: Conversion of the formyl group to a hydroxymethyl group.

This strategy leverages the directing effect of the pyridine nitrogen in the lithiation step, a well-established method for the functionalization of pyridine derivatives.[3][4]

Logical Flow of the Synthesis

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis.

Part 1: Synthesis of 3-(Trifluoromethyl)pyridine-2-carbaldehyde

This initial step involves the directed ortho-lithiation of 3-(trifluoromethyl)pyridine followed by formylation using N,N-dimethylformamide (DMF). The use of a hindered base like lithium diisopropylamide (LDA) at low temperatures is crucial to prevent nucleophilic addition to the pyridine ring.[3][4]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-(Trifluoromethyl)pyridine | 147.11 | 5.0 g | 34.0 |

| Diisopropylamine | 101.19 | 5.7 mL (4.1 g) | 40.8 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 16.3 mL | 40.8 |

| N,N-Dimethylformamide (DMF) | 73.09 | 3.9 mL (3.7 g) | 50.9 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Saturated aq. Ammonium Chloride (NH4Cl) | - | 50 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - |

Procedure:

-

Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (50 mL) and diisopropylamine (5.7 mL, 40.8 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (16.3 mL, 40.8 mmol) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

-

Lithiation: In a separate flame-dried flask, dissolve 3-(trifluoromethyl)pyridine (5.0 g, 34.0 mmol) in anhydrous THF (100 mL). Cool this solution to -78 °C. Transfer the freshly prepared LDA solution to the pyridine solution via cannula while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.

-

Formylation: Slowly add N,N-dimethylformamide (3.9 mL, 50.9 mmol) to the reaction mixture at -78 °C. Stir for an additional 2 hours at the same temperature.

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(trifluoromethyl)pyridine-2-carbaldehyde as a solid.

Part 2: Synthesis of this compound

The final step is the reduction of the aldehyde to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-(Trifluoromethyl)pyridine-2-carbaldehyde | 175.11 | 4.0 g | 22.8 |

| Sodium Borohydride (NaBH4) | 37.83 | 1.29 g | 34.2 |

| Methanol | - | 80 mL | - |

| Deionized Water | - | 50 mL | - |

| Ethyl Acetate | - | 100 mL | - |

| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - |

Procedure:

-

Reduction: Dissolve 3-(trifluoromethyl)pyridine-2-carbaldehyde (4.0 g, 22.8 mmol) in methanol (80 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.29 g, 34.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Monitoring and Quenching: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of deionized water (50 mL).

-

Work-up and Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Directed ortho-Lithiation

Caption: The mechanism of directed ortho-lithiation of 3-(trifluoromethyl)pyridine.

The pyridine nitrogen atom acts as a directing group, coordinating with the lithium ion of LDA. This coordination increases the acidity of the proton at the C2 position, facilitating its abstraction by the diisopropylamide base to form the thermodynamically stable 2-lithiated species.[3][4]

Aldehyde Reduction

The reduction of the aldehyde to the primary alcohol proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon. The resulting alkoxide is then protonated by the solvent (methanol) during the work-up to yield the final alcohol product.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the strategic considerations and the underlying reaction mechanisms, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and agrochemical development. Adherence to anhydrous conditions and careful temperature control are paramount for achieving high yields and purity.

References

- Joule, J. A., & Mills, K. (2015). Heterocyclic Chemistry. John Wiley & Sons. (This is a general reference for the principles of directed lithiation of pyridines, as specific online documents for the direct mechanism were not found in the search results).

- Facom-UFMS. (n.d.). (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (3-(Trifluoromethyl)pyridin-2-yl)methanol

Abstract: This technical guide provides an in-depth analysis of (3-(Trifluoromethyl)pyridin-2-yl)methanol, a key building block in modern medicinal and agricultural chemistry.[1] We will explore the core analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the structural confirmation and purity assessment of this molecule. The guide details not just the resulting data, but the underlying scientific principles and experimental considerations necessary for robust and reliable characterization. Protocols, data interpretation, and visual aids are provided to equip researchers and drug development professionals with a practical framework for their own analytical workflows.

Introduction: The Significance of Fluorinated Pyridines

This compound is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl (-CF3) group and a hydroxymethyl (-CH2OH) group. The incorporation of the electron-withdrawing -CF3 group onto the pyridine scaffold dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability.[2] These characteristics make trifluoromethylpyridine derivatives highly valuable intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders, and advanced agrochemicals.[1]

Given its role as a critical precursor, verifying the identity and purity of this compound is paramount. Infrared (IR) spectroscopy and mass spectrometry (MS) are powerful, complementary techniques for this purpose. IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint," while mass spectrometry measures the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering structural clues.

Analytical Workflow Overview

A logical and systematic approach is essential for the comprehensive characterization of a chemical entity. The following workflow outlines the process from sample preparation to final data integration, ensuring both accuracy and efficiency.

Caption: High-level workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule.[3] It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate.[3] By analyzing the absorption spectrum, we can deduce the presence of key structural motifs.

Expertise in Action: Experimental Protocol

For a solid or waxy solid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is the method of choice. It requires minimal sample preparation and provides high-quality spectra.

Protocol: Acquiring an ATR-FTIR Spectrum

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to computationally subtract the absorbance from atmospheric CO2 and water vapor from the final sample spectrum.[2]

-

Sample Application: Place a small amount (1-2 mg) of the this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans in the 4000–400 cm⁻¹ range to achieve a good signal-to-noise ratio.[4][5][6]

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

Spectral Interpretation: A Validating Narrative

The IR spectrum provides a wealth of structural information. Each peak corresponds to a specific molecular vibration, and together they create a unique fingerprint of the compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3500–3200 | O–H Stretch | Alcohol (-OH) | A very strong and characteristically broad band due to intermolecular hydrogen bonding.[7][8][9] Its presence is a primary indicator of the alcohol group. |

| 3100–3000 | C–H Stretch | Aromatic (Pyridine Ring) | Multiple, weaker bands appear at wavenumbers slightly higher than 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[2][3] |

| 1620–1400 | C=C and C=N Stretch | Pyridine Ring | A series of medium to strong bands characteristic of the pyridine ring's skeletal vibrations.[2][4] The exact positions are sensitive to the substitution pattern. |

| 1260–1050 | C–O Stretch | Alcohol (C-OH) | A strong, distinct band. For primary alcohols like this one, this peak is typically found between 1075-1000 cm⁻¹.[7][9] |

| 1200–1100 | C–F Stretch | Trifluoromethyl (-CF3) | The symmetric and asymmetric stretching modes of the C-F bonds in the -CF3 group result in very strong, intense absorptions in this region.[2] This is a key diagnostic feature for fluorinated compounds.[10][11] |

The combined presence of a broad O-H stretch, aromatic C-H stretches, pyridine ring vibrations, a strong C-O stretch, and intense C-F absorptions provides compelling, self-validating evidence for the structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it helps determine the molecular weight of a compound and provides clues about its structure through the analysis of fragmentation patterns.[12]

Expertise in Action: Experimental Protocol

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like our target compound, as it minimizes fragmentation during the ionization process, ensuring the molecular ion is readily observed.[13] It is commonly coupled with a liquid chromatography system (LC-MS) or used via direct infusion.

Protocol: Acquiring an ESI-MS Spectrum (Positive Ion Mode)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[14] Purity is important as this technique is sensitive to mixtures.[13]

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ion mode, as the pyridine nitrogen is readily protonated.

-

Ionization Parameters: Optimize key ESI source parameters, including capillary voltage (~3-4 kV), sheath gas flow, and ion transfer tube temperature (~250-300 °C), to achieve a stable spray and maximize the signal of the ion of interest.[15]

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data across a relevant mass range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To gain further structural insight, perform a product ion scan on the protonated molecular ion ([M+H]⁺). This involves isolating the parent ion and inducing fragmentation within the mass spectrometer to observe its daughter ions.

Fragmentation Analysis: A Logical Deduction

The molecular weight of this compound (C7H6F3NO) is 177.13 g/mol . In positive mode ESI-MS, we expect to see the protonated molecule, [M+H]⁺, at m/z 178.

Fragmentation of the molecular ion provides a roadmap of the molecule's structure. The most likely fragmentation pathways involve the cleavage of the weakest bonds or the loss of small, stable neutral molecules.[16]

Caption: Predicted ESI-MS fragmentation pathway.

Interpretation of Key Fragments:

| m/z | Identity | Fragmentation Pathway | Rationale |

| 178 | [M+H]⁺ | Protonated Molecular Ion | The parent ion, confirming the molecular weight of the compound. |

| 160 | [M+H - H₂O]⁺ | Dehydration | A very common fragmentation pathway for alcohols, involving the loss of a neutral water molecule.[8][16][17] |

| 148 | [M+H - CH₂O]⁺ | Alpha-Cleavage | Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) is characteristic of alcohols and leads to the loss of formaldehyde.[16][17][18] |

Observing the protonated molecular ion at m/z 178, along with characteristic fragments at m/z 160 and 148, provides a high degree of confidence in the assigned structure.

Conclusion: A Synergistic Approach to Structural Elucidation

The robust characterization of this compound is not achieved by a single technique but by the synergistic integration of multiple analytical methods. Infrared spectroscopy confirms the presence of the essential alcohol, pyridine, and trifluoromethyl functional groups through their characteristic vibrations. Mass spectrometry complements this by providing an exact molecular weight and offering a detailed view of the molecular skeleton through predictable fragmentation patterns. Together, these techniques provide a self-validating system that confirms the identity, structure, and integrity of this vital chemical intermediate, ensuring its suitability for demanding applications in research and development.

References

- Application Note: FT-IR and FT-Raman Analysis of Trifluoromethylpyridines. Benchchem. [Online].

- Udhayakala, P. et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(7), 1172-1183. [Online]. Available: [Link]

- Udhayakala, P. et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.

- Udhayakala, P. et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis.

- Boopathi, M., Udhayakala, P., & Gunasekaran, S. (2015). Table 1 from Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine. Semantic Scholar. [Online]. Available: [Link]

- Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 31(1), 1-8. [Online]. Available: [Link]

- Beg, M. A. A. (2015). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.

- Jamari, N. L. A., et al. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. University of Aberdeen. [Online].

- Stewart, J. E., & Nielsen, J. R. (1959). Infrared Spectrum and the Fundamental Frequency Assignments for Trifluoromethanethiol (CF3SH). The Journal of Chemical Physics, 30(2), 578-579. [Online]. Available: [Link]

- Alcohol: Mass Spectra Fragmentation Patterns. Michigan State University Department of Chemistry. [Online]. Available: [Link]

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Online]. Available: [Link]

- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Online]. Available: [Link]

- Liko, F., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC - NIH. [Online]. Available: [Link]

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Online]. Available: [Link]

- Sennert, E., Bistoni, G., & Suhm, M. A. (2025). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol...

- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Online]. Available: [Link]

- Mass Spectrometry Fragmentation Patterns. Science Ready. [Online]. Available: [Link]

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Online]. Available: [Link]

- Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed). [Online]. Available: [Link]

- IR: alcohols. University of Calgary. [Online]. Available: [Link]

- McIntyre, B. S., et al. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC - NIH. [Online]. Available: [Link]

- Positive mode electrospray ionization mass-spectrum (ESI-MS) of...

- Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts. [Online]. Available: [Link]

- Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts. [Online]. Available: [Link]

- FTIR Spectrum of the Synthesized (a) Heterocyclic Compound...

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Online]. Available: [Link]

- This compound from Aladdin Scientific Corporation. Labcompare. [Online]. Available: [Link]

- (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride. Facom-UFMS. [Online]. Available: [Link]

Sources

- 1. FCKeditor - Resources Browser [facom.ufms.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. scienceready.com.au [scienceready.com.au]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alcohol : Mass Spectra Fragmentation Patterns [ns1.almerja.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of (3-(Trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3-(Trifluoromethyl)pyridin-2-yl)methanol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique electronic properties, enhancing metabolic stability, binding affinity, and lipophilicity in bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and development.

Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design and the development of advanced materials.[1] Trifluoromethylpyridine (TFMP) derivatives are a prominent class of building blocks, valued for the unique physicochemical properties conferred by the fluorine atoms combined with the versatile chemistry of the pyridine ring.[2] These compounds are integral to the synthesis of numerous agrochemicals and pharmaceuticals, with several TFMP-containing drugs having received market approval and many more in clinical trials.[2]

This compound, in particular, serves as a key intermediate for the synthesis of a variety of more complex molecules. The presence of the trifluoromethyl group is known to enhance the biological activity of parent compounds, making this molecule a valuable scaffold in the development of novel therapeutics, especially those targeting neurological disorders.[3][4] Its utility also extends to the agrochemical sector for the formulation of potent and selective pesticides and herbicides.[3] This guide will delve into the core chemical characteristics of this important molecule.

Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its effective use in synthesis and analysis.

Physical Properties

The physical properties of this compound and its related isomers are summarized in the table below. These properties are crucial for predicting its behavior in different solvent systems and for purification procedures.

| Property | This compound | (2-(Trifluoromethyl)pyridin-3-yl)methanol[4] | (6-(Trifluoromethyl)pyridin-3-yl)methanol[5] | 3-(Trifluoromethyl)pyridine |

| CAS Number | 131747-44-9 | 131747-57-4 | 386704-04-7 | 3796-23-4 |

| Molecular Formula | C₇H₆F₃NO | C₇H₆F₃NO | C H₆F₃NO | C₆H₄F₃N |

| Molecular Weight | 177.12 g/mol | 177.12 g/mol | 177.12 g/mol | 147.10 g/mol |

| Appearance | Not Specified | Not Specified | Colorless liquid[5] | Not Specified |

| Boiling Point | Not Specified | Not Specified | Not Specified | 113-115 °C |

| Density | Not Specified | Not Specified | Not Specified | 1.276 g/mL at 25 °C |

| Refractive Index | Not Specified | Not Specified | Not Specified | n20/D 1.418 |

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a characteristic signal for the methylene (-CH₂-) protons of the hydroxymethyl group, and a signal for the hydroxyl (-OH) proton. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon spectrum will show signals for the carbon atoms of the pyridine ring, the methylene carbon, and the carbon of the trifluoromethyl group. The latter will likely appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will be characterized by a singlet for the three equivalent fluorine atoms of the CF₃ group.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-F stretching bands will be observed in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the hydroxymethyl group and other characteristic fragments.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of trifluoromethylpyridines, including this compound, generally follows established synthetic routes for this class of compounds. The two most common industrial methods are chlorine/fluorine exchange reactions and cyclocondensation reactions using trifluoromethyl-containing building blocks.[2]

Synthesis from 3-Picoline: A Halogen Exchange Approach

A prevalent industrial method for synthesizing trifluoromethylpyridines starts from picoline (methylpyridine).[2] For this compound, the synthesis would likely begin with 3-picoline.

Conceptual Synthetic Workflow:

Caption: Conceptual synthesis of this compound from 3-picoline.

Detailed Step-by-Step Methodology (Hypothetical Protocol based on established methods):

-

Chlorination of 3-Picoline: 3-Picoline is subjected to exhaustive chlorination of the methyl group to yield 3-(trichloromethyl)pyridine. This reaction is typically carried out using chlorine gas at elevated temperatures or with other chlorinating agents.[2]

-

Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction, most commonly using hydrogen fluoride (HF) under high pressure and temperature in the presence of a catalyst.[2] This step yields 3-(trifluoromethyl)pyridine.

-

Directed Ortho-Metalation and Functionalization: A common strategy for introducing a substituent at the 2-position of a 3-substituted pyridine is through directed ortho-metalation. 3-(Trifluoromethyl)pyridine can be treated with a strong base like n-butyllithium, which selectively deprotonates the 2-position due to the directing effect of the pyridine nitrogen. The resulting lithiated species can then be quenched with an electrophile.

-

Formylation: The lithiated intermediate is reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce a formyl group at the 2-position, yielding 2-formyl-3-(trifluoromethyl)pyridine.

-

Reduction: The final step involves the reduction of the aldehyde to the corresponding primary alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent, to afford this compound.

Cyclocondensation Approach

An alternative strategy involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing precursors.[2] The Bohlmann-Rahtz heteroannulation reaction is a powerful tool for synthesizing substituted pyridines.[7]

Conceptual Cyclocondensation Workflow:

Caption: Cyclocondensation approach to trifluoromethylpyridine synthesis.

This method offers the advantage of building a highly substituted pyridine ring in a single step. Subsequent functional group interconversions would be necessary to arrive at the target molecule.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of the electron-withdrawing trifluoromethyl group, the pyridine nitrogen, and the reactive hydroxymethyl group.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for further synthetic transformations.

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. For example, manganese dioxide (MnO₂) would selectively oxidize the alcohol to 2-formyl-3-(trifluoromethyl)pyridine, while stronger oxidants like potassium permanganate (KMnO₄) would yield 3-(trifluoromethyl)pyridine-2-carboxylic acid.

-

Esterification and Etherification: The alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions. Etherification can be achieved by deprotonation with a base followed by reaction with an alkyl halide.

-

Halogenation: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to give the corresponding halomethyl derivative.

Influence of the Trifluoromethyl Group

The strongly electron-withdrawing CF₃ group has a profound effect on the reactivity of the pyridine ring.

-

Decreased Basicity: The CF₃ group significantly reduces the basicity of the pyridine nitrogen, making it less susceptible to protonation and alkylation compared to unsubstituted pyridine.

-

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the CF₃ group activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the trifluoromethyl group.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of biologically active compounds. Its hydrochloride salt is noted for its utility in developing pharmaceuticals and agrochemicals, with the trifluoromethyl group enhancing biological activity and stability.[4]

Logical Flow of Application:

Caption: Role of this compound in development pipelines.

The ability to modify the hydroxymethyl group allows for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

This compound is a strategically important fluorinated building block with a rich and versatile chemistry. Its synthesis, while requiring specialized conditions due to the nature of fluorination reactions, follows logical and established pathways in organic chemistry. A thorough understanding of its physicochemical properties and reactivity is crucial for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and agrochemicals. The insights provided in this guide aim to equip researchers with the foundational knowledge necessary for the effective application of this valuable compound.

References

- Fujikawa, K., & Ishii, A. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 149–158. [Link]

- PubChem. (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol.

- Facom-UFMS. (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride. [Link]

- PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol.

- ResearchGate.

- Wiley Online Library.

- ChemBK. (6-(trifluoromethyl)pyridin-3-yl)methanol. [Link]

- Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. (4-(trifluoromethyl)pyridin-2-yl)methanol|131747-46-1-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FCKeditor - Resources Browser [facom.ufms.br]

- 4. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (3-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL(131747-44-9) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of (3-(Trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

(3-(Trifluoromethyl)pyridin-2-yl)methanol, a substituted pyridyl alcohol, has emerged as a significant building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the pyridine ring imparts unique electronic properties and enhances the metabolic stability and bioavailability of parent molecules, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development.

Chemical Identity and Structure

Molecular Formula: C₇H₆F₃NO[1]

Molecular Weight: 177.12 g/mol [1]

CAS Number: 131747-44-9[1]

Synonyms: 2-Hydroxymethyl-3-trifluoromethylpyridine[1]

The structure of this compound, characterized by a pyridine ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 2-position, is pivotal to its chemical behavior. The electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the hydroxyl proton and the overall electronic distribution of the aromatic ring.

Core Physical Properties

A thorough understanding of the physical properties of this compound is essential for its handling, reaction optimization, and formulation. While experimentally determined data for some properties are limited in publicly accessible literature, predicted values from reliable chemical suppliers provide valuable initial assessments.

| Property | Value | Source |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 201.4±35.0 °C (Predicted) | [1] |

| Density | 1.362±0.06 g/cm³ (Predicted) | [1] |

| pKa | 12.88±0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Discussion of Properties:

-

Appearance: The compound exists as a light yellow to yellow liquid at room temperature, indicating a relatively low melting point.

-

Boiling Point: The predicted boiling point of 201.4±35.0 °C suggests that vacuum distillation would be the preferred method for purification to avoid potential decomposition at higher temperatures.

-

Density: With a predicted density greater than water, it will form the lower layer in an immiscible mixture with water.

-

pKa: The predicted pKa of 12.88±0.10 is attributed to the hydroxyl proton. The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the hydroxyl group compared to an unsubstituted pyridyl-2-methanol.

-

Storage: The recommended storage temperature of 2-8°C suggests that the compound may be sensitive to heat or prone to degradation over time at ambient temperatures.

Spectroscopic and Analytical Characterization

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound. While specific spectra are not widely published, chemical suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[2]

Methodologies for Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns and chemical shifts would be influenced by the trifluoromethyl group.

-

¹³C NMR: Reveals the carbon framework of the molecule. Key signals would correspond to the carbons of the pyridine ring, the hydroxymethyl group, and the trifluoromethyl group (which would exhibit a characteristic quartet due to C-F coupling).

-

¹⁹F NMR: Directly observes the fluorine nuclei, providing a distinct signal for the trifluoromethyl group, which is a powerful tool for confirming its presence and purity.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

-

A broad O-H stretching band for the hydroxyl group.

-

C-H stretching bands for the aromatic and methylene groups.

-

C=N and C=C stretching bands characteristic of the pyridine ring.

-

Strong C-F stretching bands associated with the trifluoromethyl group.

Mass Spectrometry (MS):

Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 177.12.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the introduction of the hydroxymethyl and trifluoromethyl groups onto a pyridine scaffold. A generalized workflow for its synthesis and characterization is outlined below.

Caption: Generalized workflow for the synthesis, purification, and characterization of this compound.

This workflow highlights the critical steps from starting materials to the final, well-characterized product. The choice of specific reagents and reaction conditions will depend on the selected synthetic route.

Conclusion

This compound is a valuable chemical intermediate with physical properties that are significantly influenced by its trifluoromethyl substituent. While a complete set of experimentally verified physical data is not yet compiled in a single public source, the available predicted data and an understanding of its chemical structure provide a strong foundation for its use in research and development. Further experimental investigation and publication of its detailed physical and spectroscopic properties would be of great benefit to the scientific community.

References

[3] PubChem. (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol. Available at: [Link]

[4] PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. Available at: [Link]

[5] PubChem. 2-Fluoro-3-(hydroxymethyl)pyridine. Available at: [Link]

[6] Facom-UFMS. (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride. Available at: [Link]

Sources

- 1. (3-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL CAS#: 131747-44-9 [amp.chemicalbook.com]

- 2. (3-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL(131747-44-9) 1H NMR [m.chemicalbook.com]

- 3. CAS 22245-83-6: 2-hydroxy-3-trifluoromethylpyridine [cymitquimica.com]

- 4. (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol | C7H6F3NOS | CID 133057786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-3-trifluoromethylpyridine | 22245-83-6 [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

CAS number for (3-(Trifluoromethyl)pyridin-2-yl)methanol

An In-depth Technical Guide to (3-(Trifluoromethyl)pyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine scaffold imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability. This guide provides a comprehensive technical overview of the subject compound, including its identification, key properties, detailed synthetic methodologies, and its critical role as a building block in modern drug design. We delve into the mechanistic rationale behind its synthesis and utility, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

-

Compound Name: this compound

-

CAS Number: 131747-44-9[1]

-

Related Salt: The hydrochloride salt is also commercially available, with CAS Number 1198416-90-8.[2]

The introduction of the highly electronegative CF₃ group significantly influences the molecule's properties compared to its non-fluorinated analogue. A summary of its key computed and experimental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | PubChem |

| Molecular Weight | 177.12 g/mol | [3] |

| Appearance | Off-white solid (for hydrochloride salt) | [2] |

| Synonyms | 2-Hydroxymethyl-3-trifluoromethyl-pyridine | [1] |

| Predicted XLogP | 0.9 | [3] |

| Monoisotopic Mass | 177.04014830 Da | [3] |

Characterization of this compound is typically achieved using standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS), are essential for confirming the structural integrity and purity of synthesized batches.[4]

Synthesis and Mechanistic Considerations

The synthesis of trifluoromethylpyridine (TFMP) derivatives can be approached through various strategies, including the fluorination of corresponding trichloromethylpyridines or cyclocondensation reactions using trifluoromethyl-containing building blocks.[5] For this compound, a common and direct laboratory-scale approach involves the functionalization of a commercially available precursor, 3-(Trifluoromethyl)pyridine.

The proposed synthetic pathway involves a directed ortho-lithiation, followed by electrophilic quench with formaldehyde. This method is efficient for introducing a hydroxymethyl group at the C2 position, ortho to the pyridine nitrogen, which directs the metalation.

Synthetic Workflow Diagram

Sources

- 1. (3-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL CAS#: 131747-44-9 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL(131747-44-9) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Trifluoromethylated Pyridines in Modern Chemistry

An In-depth Technical Guide to the Molecular Structure of (3-(Trifluoromethyl)pyridin-2-yl)methanol

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds, particularly the pyridine ring, is a cornerstone of modern medicinal and agrochemical design.[1][2] The unique electronic properties of the -CF3 group—its high electronegativity, metabolic stability, and ability to modulate lipophilicity—can profoundly enhance the pharmacological profile of a molecule.[2][3] this compound emerges as a pivotal building block within this chemical space. Its dual functionality, featuring the influential trifluoromethyl group and a reactive hydroxymethyl handle, makes it a versatile intermediate for synthesizing a new generation of complex, bioactive compounds.[3][4][5] This guide provides a detailed exploration of its molecular structure, synthesis, and physicochemical properties, offering a technical resource for researchers in drug discovery and chemical development.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Hydroxymethyl-3-trifluoromethyl-pyridine[6] |

| CAS Number | 131747-44-9[7] |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol [8] |

| Appearance | Off-white solid[4] |

Synthesis and Structural Formation

The synthesis of trifluoromethylated pyridines is primarily achieved through two established strategies: the chlorine/fluorine exchange of trichloromethylpyridines or the cyclocondensation of trifluoromethyl-containing building blocks.[1][9] The targeted synthesis of this compound typically involves the strategic introduction and subsequent modification of functional groups on a pre-formed trifluoromethylpyridine core.

A prevalent synthetic approach begins with the reduction of a corresponding carboxylic acid or ester derivative, such as 3-(trifluoromethyl)picolinic acid. This transformation is commonly achieved using a mild reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent system. The causality behind this choice lies in the need to selectively reduce the carboxyl group without affecting the aromatic pyridine ring or the robust trifluoromethyl group.

Experimental Protocol: Reduction of 3-(Trifluoromethyl)picolinic acid

-

Reaction Setup: A solution of 3-(trifluoromethyl)picolinic acid in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The flask is cooled in an ice bath (0°C). A solution of lithium aluminum hydride (LiAlH₄) is added dropwise to the stirred solution. This controlled addition is critical to manage the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution to precipitate aluminum salts.

-

Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Product: The crude product is purified by column chromatography to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Structural Elucidation: A Spectroscopic Deep Dive

Confirming the molecular structure of this compound requires a multi-faceted analytical approach. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide definitive evidence of its atomic connectivity and functional group composition.

Molecular Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The three aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific splitting patterns determined by their coupling with adjacent protons. The methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift is concentration and solvent-dependent.

-

¹³C NMR: The carbon spectrum will reveal signals for all seven carbon atoms. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[10] The aromatic carbons will resonate in the δ 120-160 ppm range, while the methylene carbon (-CH₂OH) will be found further upfield, typically around δ 60-70 ppm.

-

¹⁹F NMR: A single, sharp singlet is expected in the fluorine NMR spectrum, confirming the presence of a single trifluoromethyl group environment.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands would include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding.

-

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 177. Subsequent fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the trifluoromethyl group.

| Property | Value | Source |

| XLogP3-AA | 0.9 | [8][11] |

| Hydrogen Bond Donor Count | 1 | [11] |

| Hydrogen Bond Acceptor Count | 5 | [11] |

| Rotatable Bond Count | 1 | [11] |

| Topological Polar Surface Area | 33.1 Ų | [8][11] |

Applications in Drug Development and Agrochemicals

The utility of this compound lies in its role as a versatile intermediate.[4] The hydroxymethyl group serves as a reactive site for a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.[3] This allows for its incorporation into larger, more complex molecular architectures.

-

Pharmaceutical Development: This compound is a key building block for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethyl-pyridine motif is found in drugs targeting a range of conditions, including neurological disorders.[5] The -CF₃ group enhances metabolic stability and cell membrane permeability, while the pyridine core can interact with biological targets.

-

Agrochemicals: In agriculture, this scaffold is used to develop potent and selective pesticides, herbicides, and fungicides.[4][5][12] The unique chemical structure can lead to improved efficacy and, in some cases, more environmentally friendly profiles.[5]

Caption: Application pathways for the core molecule in R&D.

Safety and Handling

As with many fluorinated organic compounds, this compound should be handled with care in a laboratory setting. It is presumed to be an irritant to the skin, eyes, and respiratory system.[8][12]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required.

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is more than a simple chemical entity; it is a potent and versatile tool in the arsenal of medicinal and agricultural chemists. Its molecular structure, characterized by the electron-withdrawing trifluoromethyl group and the synthetically adaptable hydroxymethyl group, provides a foundation for the development of novel, high-value compounds. A thorough understanding of its synthesis, spectroscopic signature, and chemical properties is essential for leveraging its full potential in research and development.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Synthesis of 6‐trifluoromethyl pyridine derivatives.

- Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones.

- Methods for the synthesis of 2‐trifluoromethyl pyridines.

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [Link]

- (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol | C7H6F3NOS | CID 133057786. PubChem. [Link]

- (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride. Facom-UFMS. [Link]

- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

- [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465. PubChem. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- (6-(trifluoromethyl)pyridin-3-yl)methanol. ChemBK. [Link]

- 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971. PubChem. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. FCKeditor - Resources Browser [facom.ufms.br]

- 6. (3-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL CAS#: 131747-44-9 [amp.chemicalbook.com]

- 7. (3-TRIFLUOROMETHYL-PYRIDIN-2-YL) METHANOL CAS#: 131747-44-9 [m.chemicalbook.com]

- 8. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. 2-(Trifluoromethyl)-4-pyridinemethanol | C7H6F3NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

The Trifluoromethyl Group in Pyridine Systems: A Deep Dive into Electronic Effects for Advanced Drug Design

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. This in-depth technical guide explores the profound electronic effects of the CF₃ group on the pyridine ring, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the interplay of inductive and resonance effects, quantify their impact on physicochemical properties such as basicity (pKa) and reactivity, and provide practical insights into the synthesis and application of these vital heterocyclic building blocks. This guide is structured to provide not just a recitation of facts, but a causal understanding of how the unique electronic signature of the trifluoromethyl group can be harnessed to optimize molecular properties for enhanced biological performance.

Introduction: The Power of Fluorine in Heterocyclic Chemistry

The introduction of fluorine and fluorinated moieties into organic molecules has revolutionized the landscape of drug discovery and materials science. Among these, the trifluoromethyl group stands out for its unique and potent ability to modulate a molecule's properties.[1] When appended to a pyridine ring, a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals, the CF₃ group imparts a distinct set of electronic characteristics that can significantly enhance lipophilicity, improve metabolic stability, and modulate binding affinity to biological targets.[1][2] This guide will provide a detailed examination of these electronic effects, moving from fundamental principles to practical applications in the laboratory.

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to arise from the synergistic combination of the unique physicochemical properties of the fluorine atom and the inherent characteristics of the pyridine moiety.[3] The strong electron-withdrawing nature of the CF₃ group profoundly alters the electron density distribution within the pyridine ring, influencing its reactivity and interaction with biological systems.[2]

Fundamental Electronic Properties of the Trifluoromethyl Group

The electronic influence of the trifluoromethyl group is dominated by a powerful electron-withdrawing inductive effect (-I) and a negligible resonance effect. This is a direct consequence of the high electronegativity of the three fluorine atoms.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon atom of the CF₃ group. This effect is transmitted through the sigma (σ) bonds of the molecule, leading to a significant decrease in electron density on the attached pyridine ring.[4] This potent inductive withdrawal is a primary driver of the changes in reactivity and basicity observed in trifluoromethylpyridines.

-

Resonance Effect: Unlike substituents with lone pairs of electrons (e.g., -OCH₃, -NH₂), the trifluoromethyl group does not participate in resonance donation of electron density into the aromatic ring. While hyperconjugation involving the C-F bonds has been considered, its contribution is generally accepted to be minimal. Therefore, for practical purposes in drug design, the CF₃ group can be treated as a purely electron-withdrawing group.[5]

The following diagram illustrates the dominant inductive effect of the trifluoromethyl group on a pyridine ring.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The ability of the trifluoromethyl group to stabilize the Meisenheimer complex is key to its activating effect in SNAr reactions. This stabilization lowers the activation energy of the first, often rate-determining, step of the reaction.

Synthesis of Trifluoromethylpyridines: An Experimental Protocol

A variety of methods exist for the synthesis of trifluoromethylpyridines. One common and industrially relevant approach is the chlorination of a trifluoromethylpyridine precursor. The following is a representative protocol for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate in the production of several agrochemicals.

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine via the chlorination of 3-(trifluoromethyl)pyridine.

Materials:

-

3-(Trifluoromethyl)pyridine

-

Chlorine gas

-

Carbon tetrachloride (or other suitable inert solvent)

-

Nitrogen gas

-

Reaction vessel equipped with a reflux condenser, gas inlet, and stirrer

Procedure:

-

Reaction Setup: In a fume hood, charge the reaction vessel with a solution of 3-(trifluoromethyl)pyridine in carbon tetrachloride. The molar ratio of solvent to substrate should be approximately 48:1. [1]2. Inert Atmosphere: Purge the system with nitrogen gas to remove any air and moisture.

-

Heating: Heat the reaction mixture to the desired temperature. A typical temperature range for vapor-phase chlorination is 300-450°C. [1][6]For liquid-phase reactions under UV irradiation, lower temperatures can be employed. [1]4. Chlorination: Introduce a controlled flow of chlorine gas into the reaction mixture. The molar ratio of chlorine to 3-(trifluoromethyl)pyridine can be varied to control the degree of chlorination, typically ranging from 1:1 to 6:1. [1]5. Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and stop the flow of chlorine. Purge the system with nitrogen to remove any residual chlorine.

-

Purification: The crude product can be purified by distillation or column chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorine gas is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Caption: Workflow for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine.

Visualizing the Electronic Landscape: DFT Analysis of Electron Density

Density Functional Theory (DFT) calculations provide a powerful tool for visualizing and understanding the electron distribution within a molecule. A calculated electron density map of a trifluoromethylpyridine clearly illustrates the strong electron-withdrawing effect of the CF₃ group.

The map would show a significant depletion of electron density (often depicted in blue or green) around the pyridine ring, particularly in the vicinity of the trifluoromethyl substituent. Conversely, a high electron density (depicted in red) would be localized on the highly electronegative fluorine atoms. The nitrogen atom of the pyridine ring would also exhibit a region of relatively high electron density corresponding to its lone pair, although this density is diminished compared to unsubstituted pyridine.

This visualization provides a clear and intuitive representation of how the CF₃ group renders the pyridine ring electron-deficient, thereby explaining its reduced basicity and enhanced susceptibility to nucleophilic attack.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]

- 5. Tetrel bonds involving a CF 3 group participate in protein–drug recognition: a combined crystallographic and computational study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00839H [pubs.rsc.org]

- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

An In-depth Technical Guide to the Synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanol Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to (3-(trifluoromethyl)pyridin-2-yl)methanol and its derivatives, crucial intermediates in the fields of medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group significantly influences the physicochemical properties of these molecules, often enhancing bioavailability, metabolic stability, and binding affinity to biological targets. This document will delve into the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this important structural motif.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals. When substituted with a trifluoromethyl (-CF3) group, the resulting molecule often exhibits unique and advantageous properties. The strong electron-withdrawing nature of the -CF3 group can profoundly impact a molecule's pKa, lipophilicity, and metabolic stability. Specifically, the this compound framework serves as a versatile building block, incorporating both the influential trifluoromethylated pyridine core and a reactive hydroxylmethyl group at the 2-position, which is amenable to a wide range of chemical transformations for the synthesis of diverse derivatives.

These compounds are key intermediates in the development of novel therapeutic agents, particularly for neurological disorders, and in the formulation of potent and selective pesticides and herbicides.[1][2][3] This guide will explore the primary methodologies for the synthesis of this valuable scaffold.

Primary Synthetic Strategies

Two principal retrosynthetic disconnections guide the synthesis of this compound:

-

Reduction of a C2-carbonyl group: This approach involves the reduction of a carboxylic acid, ester, or aldehyde at the 2-position of the 3-(trifluoromethyl)pyridine core.

-

Carbon-carbon bond formation at the C2-position: This strategy typically employs the addition of a one-carbon nucleophile, such as a Grignard reagent, to a suitable electrophile at the 2-position.

The following sections will provide a detailed examination of these strategies, including the rationale behind the choice of reagents and reaction conditions.

Synthesis via Reduction of 3-(Trifluoromethyl)picolinic Acid and its Esters

A common and direct route to this compound involves the reduction of 3-(trifluoromethyl)picolinic acid or its corresponding esters. The choice of reducing agent is critical to ensure the selective reduction of the carbonyl group without affecting the trifluoromethyl group or the pyridine ring.

-

Starting Material: 3-(Trifluoromethyl)picolinic acid is a readily available starting material. Esterification, for example with methanol to form methyl 3-(trifluoromethyl)picolinate, can sometimes lead to cleaner reductions and improved solubility in common ethereal solvents used for hydride reductions.

-

Reducing Agents:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. However, its high reactivity necessitates careful handling and anhydrous reaction conditions.

-

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce carboxylic acids or esters directly. However, its reactivity can be enhanced. One strategy involves the in-situ formation of more reactive borane species by the addition of reagents like iodine or boron trifluoride etherate. Another approach is to first convert the carboxylic acid to a more reactive species, such as a mixed anhydride, before reduction with NaBH₄.[4]

-

Borane Complexes (BH₃·THF or BH₃·SMe₂): These reagents are also effective for the reduction of carboxylic acids and are often considered milder than LiAlH₄, potentially offering better functional group tolerance.

-

Caption: Workflow for the Grignard synthesis of the target alcohol.

Detailed Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on laboratory conditions and the specific scale of the reaction.

Protocol 1: Reduction of Methyl 3-(Trifluoromethyl)picolinate with Lithium Aluminum Hydride

Step 1: Esterification of 3-(Trifluoromethyl)picolinic Acid

-

To a solution of 3-(trifluoromethyl)picolinic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-(trifluoromethyl)picolinate, which can be used in the next step without further purification.

Step 2: Reduction of the Ester

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 3-(trifluoromethyl)picolinate (1.0 eq) in anhydrous THF (5 volumes) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Protocol 2: Synthesis via Grignard Reaction

Step 1: Preparation of 3-(Trifluoromethyl)pyridine-2-carbaldehyde (Illustrative)

Note: This precursor may be commercially available or can be synthesized via various methods, such as the oxidation of the corresponding alcohol or the reduction of the corresponding ester to the aldehyde using a reagent like DIBAL-H.

Step 2: Grignard Reaction

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and a few drops of methyl iodide to initiate the reaction.

-

Add anhydrous diethyl ether (5 volumes) and then add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether (5 volumes) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 3-(trifluoromethyl)pyridine-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether (5 volumes) dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Derivatization Strategies

The hydroxyl group of this compound is a versatile handle for further chemical modifications. Standard organic transformations can be employed to synthesize a library of derivatives.

| Derivative Type | Reagents and Conditions |

| Ethers | Williamson ether synthesis (e.g., NaH, alkyl halide in THF) |

| Esters | Acylation (e.g., acyl chloride or anhydride, pyridine or Et₃N) |

| Halides | Halogenation (e.g., SOCl₂, PBr₃) |

| Amines | Mitsunobu reaction (e.g., phthalimide, DEAD, PPh₃) followed by deprotection, or conversion to the halide followed by nucleophilic substitution with an amine. |

Conclusion

The synthesis of this compound and its derivatives is of significant interest to the pharmaceutical and agrochemical industries. The two primary synthetic routes, reduction of C2-carbonyl precursors and Grignard addition to the corresponding aldehyde, both offer viable pathways to the target molecule. The choice of method will often depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize and further elaborate this important chemical scaffold.

References

- Facom-UFMS. (n.d.). (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride.

- J&K Scientific. (n.d.). (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride.

- Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- Organic Chemistry Portal. (n.d.). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions.

- Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- Fujita, M., & Hiyama, T. (2007). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 32(1), 1-13. [Link]

- ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Bonacorso, H. G., et al. (2003). Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4,5-dihydro-1H-1-picolinoylpyrazoles. Journal of Fluorine Chemistry, 120(1), 29-35. [Link]

- MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.

- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source.